molecular formula C9H5BrClN B1523696 2-Bromo-8-chloroquinoline CAS No. 891842-52-7

2-Bromo-8-chloroquinoline

Cat. No.: B1523696
CAS No.: 891842-52-7
M. Wt: 242.5 g/mol
InChI Key: QSVCZJXVMARGOP-UHFFFAOYSA-N
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Description

2-Bromo-8-chloroquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrClN and a molecular weight of 242.5 g/mol. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of bromine and chlorine atoms at the 2 and 8 positions, respectively, imparts unique chemical properties to this compound.

Synthetic Routes and Reaction Conditions:

  • Sandmeyer Reaction: One common method for synthesizing this compound involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms.

  • Direct Halogenation: Another approach is direct halogenation, where quinoline is reacted with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to achieve the substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, to form quinone derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to reduce the quinoline ring.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and heat.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and mild conditions.

  • Substitution: Various nucleophiles (e.g., sodium iodide, potassium fluoride) and polar solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

2-Bromo-8-chloroquinoline has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of halogenated quinolines on biological systems and their potential as antimicrobial agents.

  • Medicine: It has been explored for its potential medicinal properties, including its use as an antimalarial agent and in the development of new drugs.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-8-chloroquinoline exerts its effects depends on its specific application. For example, in antimalarial applications, the compound may interfere with the heme detoxification pathway in malaria parasites, leading to their death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

2-Bromo-8-chloroquinoline is similar to other halogenated quinolines, such as 8-bromo-2-chloroquinoline and 2-bromo-8-fluoroquinoline. the presence of different halogens at specific positions on the quinoline ring imparts unique chemical and biological properties to each compound. For example, the bromine atom in this compound may enhance its reactivity compared to fluorine, while the chlorine atom may influence its biological activity differently than other halogens.

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Properties

IUPAC Name

2-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCZJXVMARGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682434
Record name 2-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891842-52-7
Record name 2-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-8-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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